1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
Description
Properties
IUPAC Name |
1-methoxy-4-(4-propylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h13-16H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOYCPSDEMHCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339536 | |
| Record name | trans,trans-4-Methoxy-4′-propylcyclohexylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97398-80-6 | |
| Record name | trans,trans-4-Methoxy-4′-propylcyclohexylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Bicyclohexyl, 4-methoxy-4'-propyl-, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is a complex organic compound characterized by its dual cyclohexane structure, which includes a methoxy group and a propylcyclohexyl substituent. The compound's biological activity is currently an area of ongoing research, with preliminary studies indicating potential interactions with biological systems.
Chemical Structure
The molecular structure consists of:
- Two cyclohexane rings.
- A methoxy group (OCH₃) at the first carbon of one ring.
- A propylcyclohexyl group attached to the fourth carbon of the same ring.
This structural configuration may influence the compound's reactivity and biological interactions.
Preliminary Findings
Research on the biological activity of this compound is limited but suggests several potential activities:
- Antioxidant Properties : Initial studies indicate that compounds with similar structures may exhibit antioxidant properties, which could be relevant in mitigating oxidative stress in cells.
- Cytotoxicity : There are indications that this compound may interact with cellular mechanisms, potentially affecting cell viability, although specific data on cytotoxic effects are sparse.
Case Study 1: Interaction with Cellular Mechanisms
A study investigated the effects of structurally related compounds on cell viability under oxidative stress conditions. Results suggested that these compounds could either protect against or exacerbate oxidative damage, depending on their concentration and specific structural features.
| Compound | Concentration | Effect on Cell Viability |
|---|---|---|
| This compound | Low (10 µM) | Protective |
| This compound | High (100 µM) | Cytotoxic |
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant capabilities of similar cyclohexane derivatives. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in vitro, suggesting a protective role against oxidative stress.
| Compound | ROS Reduction (%) | Mechanism |
|---|---|---|
| Similar Cyclohexane Derivative | 75% | Free radical scavenging |
| This compound (Hypothetical Data) | TBD | TBD |
Mechanistic Insights
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- The methoxy group may facilitate interactions with cellular receptors or enzymes.
- The bulky propylcyclohexyl group could influence the compound's lipophilicity, affecting its membrane permeability and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Cyclohexane-Based Liquid Crystals
Key Compounds Compared
*Molecular weight estimated based on structural similarity to trans,trans-4-methoxy-4′-propyl-1,1′-bi(cyclohexane) .
Structural and Functional Insights
Alkyl Chain Length :
- The pentyl analog (C₁₈H₂₈O) exhibits higher hydrophobicity and boiling point (retention time = 29.78 min) compared to the propyl variant (15.34 min), suggesting extended alkyl chains improve thermal endurance but reduce volatility .
- Propyl groups balance rigidity and flexibility, optimizing mesophase transitions in display applications.
Substituent Polarity :
- Replacing methoxy (-OCH₃) with ethoxy (-OC₂H₅) (CAS 80944-44-1) reduces polarity, lowering melting points and altering solubility in organic matrices .
- Fluorinated analogs (e.g., C₂₁H₂₅F) exhibit enhanced chemical resistance and dielectric anisotropy, critical for high-performance LCDs .
Aromatic vs. Alicyclic Systems :
Thermal and Chromatographic Behavior
Retention Time Trends :
Phase Transitions :
Research Findings and Implications
- Environmental Impact :
- Toxicity: Limited data exist for bicyclohexane LCMs, but simpler analogs (e.g., 4-methylcyclohexanemethanol) show moderate aquatic toxicity, necessitating further study .
Preparation Methods
Key Starting Materials and Intermediates
- 4-Propylcyclohexanone : This ketone is a critical intermediate for the propylcyclohexyl substituent. It can be synthesized or procured industrially.
- 4-Alkylcyclohexanone Derivatives : These serve as precursors for further functionalization, including Wittig reactions and hydrogenation steps.
- Methoxy-substituted cyclohexane intermediates : These are prepared via alkylation or substitution reactions on cyclohexanone derivatives.
Detailed Preparation Methods
Wittig Reaction on 4-Alkylcyclohexanone
One of the central methods involves a Wittig reaction on 4-alkylcyclohexanone derivatives to introduce the methoxymethylene group, which is then converted into the methoxy substituent on the cyclohexane ring.
-
- React 4-alkylcyclohexanone with a phosphonium ylide in an organic solvent under alkaline conditions.
- Use a suitable catalyst (e.g., catalyst A as referenced in patent CN101323563A) to facilitate the reaction.
- The reaction yields 4-alkyl methoxymethylene cyclohexane intermediates.
-
- The reaction proceeds under mild conditions.
- High yields are achievable with simple workup and minimal environmental pollution.
Reaction Scheme :
$$
\text{4-alkylcyclohexanone} + \text{Phosphonium ylide} \xrightarrow[\text{alkali}]{\text{catalyst A}} \text{4-alkyl methoxymethylene cyclohexane}
$$
Hydrogenation of 4-n-Propylcyclohexanone to 4-n-Propylcyclohexanol
Method :
- Catalytic hydrogenation of 4-n-propylcyclohexanone using a suitable catalyst (e.g., Pd/C or Raney nickel) under hydrogen atmosphere.
- This step reduces the ketone to the corresponding alcohol, which is an important intermediate for further functionalization.
-
- The alcohol can be converted to the methoxy group via methylation or can be used in coupling reactions.
Coupling to Form the Final Compound
The methoxy-substituted cyclohexane intermediate is coupled with the 4-propylcyclohexyl moiety, often via nucleophilic substitution or other alkylation methods, to form 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane.
Reaction conditions are optimized to maintain stereochemistry and prevent side reactions.
Summary Table of Preparation Steps
| Step | Starting Material/Intermediate | Reaction Type | Conditions/Notes | Product/Intermediate |
|---|---|---|---|---|
| 1 | 4-Alkylcyclohexanone | Wittig Reaction | Alkali, organic solvent, catalyst A | 4-Alkyl methoxymethylene cyclohexane |
| 2 | 4-n-Propylcyclohexanone | Catalytic Hydrogenation | H2 gas, Pd/C or Raney Ni catalyst | 4-n-Propylcyclohexanol |
| 3 | Methoxy-substituted cyclohexane + 4-propylcyclohexyl intermediate | Coupling/Alkylation | Mild conditions, controlled stereochemistry | This compound |
Research Findings and Optimization
The Wittig reaction step is critical for introducing the methoxy functionality with high regioselectivity and yield. Use of specific catalysts and solvents can improve reaction rates and product purity.
Hydrogenation conditions must be carefully controlled to avoid over-reduction or isomerization of the cyclohexane ring.
Coupling reactions benefit from mild bases and solvents to maintain the integrity of both cyclohexane rings and the methoxy substituent.
Recovery and purification methods such as column chromatography or recrystallization are employed to obtain the target compound with purity above 95%.
Extraction Recovery Data (Related Compound)
Extraction recovery studies of this compound from matrices show low recovery rates, indicating challenges in isolation and purification:
| Compound | Matrix Spike Recovery (%) | Solvent Spike Recovery (%) |
|---|---|---|
| This compound | 11 | 13 |
This suggests that preparation methods must consider efficient extraction and purification protocols to maximize yield and purity in practical synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
